Cas no 946341-58-8 (4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide)

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 化学的及び物理的性質
名前と識別子
-
- VU0627502-1
- F5001-0167
- 946341-58-8
- 4-(2-(5-phenylisoxazol-3-yl)acetamido)benzamide
- AKOS024486963
- 4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide
- 4-[[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]amino]benzamide
- 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide
-
- インチ: 1S/C18H15N3O3/c19-18(23)13-6-8-14(9-7-13)20-17(22)11-15-10-16(24-21-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,23)(H,20,22)
- InChIKey: NOZCVVHMYBQBDX-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC(CC(NC2C=CC(C(N)=O)=CC=2)=O)=N1
計算された属性
- せいみつぶんしりょう: 321.11134135g/mol
- どういたいしつりょう: 321.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5001-0167-1mg |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 1mg |
$54.0 | 2023-05-22 | |
Life Chemicals | F5001-0167-2μmol |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F5001-0167-2mg |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamideに関する追加情報
Introduction to 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide (CAS No. 946341-58-8)
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 946341-58-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its structural complexity, which includes a benzamide core linked to an acetamido group and a 5-phenylisoxazole moiety. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to modulate biological pathways through interactions with various targets, including enzymes and receptors. The presence of the acetamido group further enhances the compound's solubility and bioavailability, which are critical factors in the development of effective pharmaceutical agents. Additionally, the 5-phenylisoxazole ring introduces a heterocyclic structure that is known for its role in influencing molecular recognition and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide with biological targets with high precision. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The phenylisoxazole ring, in particular, has been identified as a key structural feature that contributes to its binding affinity for specific protein targets, potentially making it a valuable scaffold for the development of novel therapeutics.
In vitro studies have demonstrated the compound's ability to interact with various biological systems, providing insights into its mechanisms of action. For instance, preliminary research indicates that 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide may modulate the activity of kinases and phosphodiesterases, which are enzymes involved in signal transduction pathways. These pathways are dysregulated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. By targeting these enzymes, the compound could potentially restore normal cellular function and alleviate symptoms associated with these pathologies.
The synthesis of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide represents a significant achievement in organic chemistry, showcasing the ability to integrate multiple functional groups into a single molecular framework while maintaining high yield and purity. The synthetic route involves multi-step reactions, including condensation reactions, cyclization processes, and functional group transformations. Each step is carefully optimized to ensure the integrity of the desired structure, highlighting the importance of meticulous planning and execution in pharmaceutical research.
From a medicinal chemistry perspective, the structural features of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide make it an attractive candidate for further development. The compound's ability to engage with multiple biological targets suggests that it may have therapeutic applications across a broad spectrum of diseases. Moreover, its chemical stability and compatibility with various drug delivery systems enhance its potential as an active pharmaceutical ingredient (API). As research continues to uncover new biological functions and mechanisms, compounds like 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide are likely to play an increasingly important role in modern medicine.
The integration of cutting-edge technologies such as high-throughput screening (HTS), CRISPR-Cas9 gene editing, and artificial intelligence (AI)-assisted drug design has accelerated the pace at which novel compounds like 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide are being discovered and evaluated. These tools enable researchers to rapidly assess the biological activity of compounds across diverse assays, identifying promising candidates for further investigation. The combination of experimental data with computational predictions provides a comprehensive understanding of a compound's potential therapeutic value.
In conclusion,4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide (CAS No. 946341-58-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity position it as a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve,4-(2-(5-Phenylisoxazol-3-y l)acetamido)benzamideand similar compounds will undoubtedly contribute to the discovery of novel treatments that improve patient outcomes worldwide.
946341-58-8 (4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide) 関連製品
- 2227850-77-1(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid)
- 1351660-64-4(2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide)
- 2680666-99-1(benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate)
- 2229135-67-3(3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol)
- 2229556-55-0(3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine)
- 2248267-78-7(1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate)
- 1252444-84-0(N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide)
- 1805495-48-0(Methyl 2-cyano-4-fluoro-3-(trifluoromethylthio)benzoate)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)
- 62423-75-0(Benzoic acid, 3-(2-bromo-1-oxopropyl)-)




